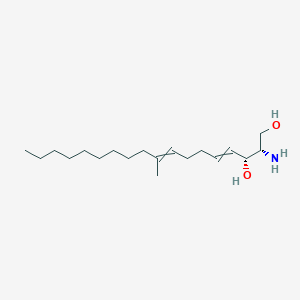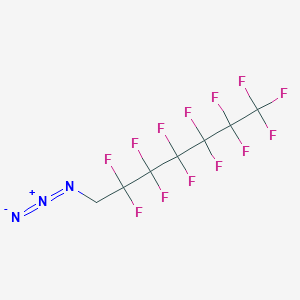
7-Azido-1H,1H-perfluoroheptane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-Azido-1H,1H-perfluoroheptane is a chemical compound characterized by the presence of an azido group attached to a perfluoroheptane backbone. This compound is notable for its unique properties, which include high thermal stability and resistance to chemical reactions due to the strong carbon-fluorine bonds. These properties make it a subject of interest in various scientific research fields.
Méthodes De Préparation
The synthesis of 7-Azido-1H,1H-perfluoroheptane typically involves the introduction of an azido group to a perfluoroheptane molecule. One common method is the nucleophilic substitution reaction, where a suitable leaving group on the perfluoroheptane is replaced by an azido group. This reaction often requires specific conditions, such as the presence of a strong base and an appropriate solvent to facilitate the substitution process .
Industrial production methods for this compound may involve more advanced techniques, such as continuous flow reactors, which allow for better control over reaction conditions and higher yields. These methods are designed to optimize the efficiency and scalability of the synthesis process.
Analyse Des Réactions Chimiques
7-Azido-1H,1H-perfluoroheptane can undergo various chemical reactions, including:
Substitution Reactions: The azido group can be replaced by other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include strong nucleophiles such as amines or thiols.
Cycloaddition Reactions: The azido group can participate in cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form triazoles.
Reduction Reactions: The azido group can be reduced to an amine using reducing agents like lithium aluminum hydride or hydrogen in the presence of a catalyst.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, cycloaddition reactions typically yield triazole derivatives, while reduction reactions produce amines.
Applications De Recherche Scientifique
7-Azido-1H,1H-perfluoroheptane has a wide range of applications in scientific research:
Biology: The compound’s stability and reactivity make it useful in bioconjugation techniques, where it can be attached to biomolecules for labeling or tracking purposes.
Medicine: Research is ongoing into its potential use in drug delivery systems, where its unique properties could enhance the stability and targeting of therapeutic agents.
Mécanisme D'action
The mechanism by which 7-Azido-1H,1H-perfluoroheptane exerts its effects is primarily through its ability to participate in click chemistry reactions. The azido group is highly reactive and can form stable triazole rings when reacted with alkynes in the presence of a copper catalyst. This reaction is highly specific and efficient, making it a valuable tool in various chemical and biological applications .
Comparaison Avec Des Composés Similaires
7-Azido-1H,1H-perfluoroheptane can be compared to other similar compounds, such as:
1H,1H,2H-Perfluoro-1-hexene: This compound also contains a perfluorinated backbone but lacks the azido group, making it less reactive in click chemistry applications.
1H-Perfluoroheptane: Similar to this compound but without the azido group, it is used in different applications where reactivity is not required.
The uniqueness of this compound lies in its combination of a highly stable perfluorinated backbone with a reactive azido group, making it versatile for a wide range of applications.
Propriétés
Numéro CAS |
159707-40-1 |
|---|---|
Formule moléculaire |
C7H2F13N3 |
Poids moléculaire |
375.09 g/mol |
Nom IUPAC |
7-azido-1,1,1,2,2,3,3,4,4,5,5,6,6-tridecafluoroheptane |
InChI |
InChI=1S/C7H2F13N3/c8-2(9,1-22-23-21)3(10,11)4(12,13)5(14,15)6(16,17)7(18,19)20/h1H2 |
Clé InChI |
FOVFKBXZIZRTQF-UHFFFAOYSA-N |
SMILES canonique |
C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)N=[N+]=[N-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


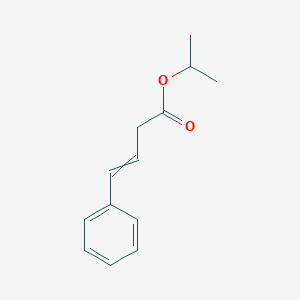
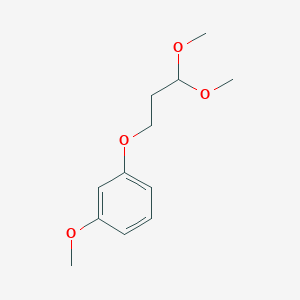
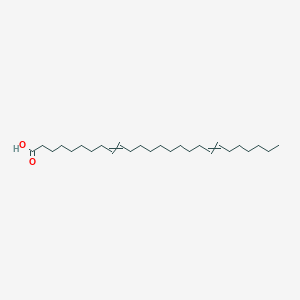
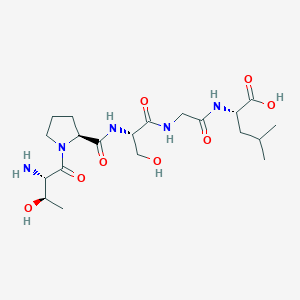
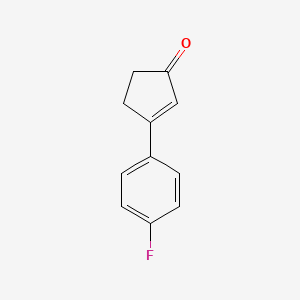

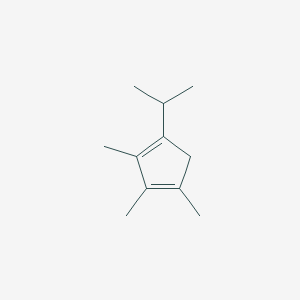
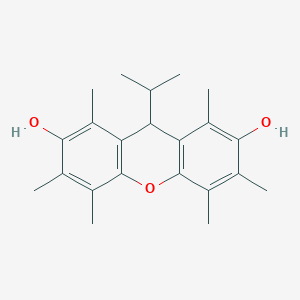
![4,4'-[Propane-1,3-diylbis(oxy)]bis(5-hydroxy-2-nitrobenzoic acid)](/img/structure/B12549323.png)
![Benzamide, N-(benzoyloxy)-N-[(4-chlorophenyl)sulfonyl]-](/img/structure/B12549331.png)
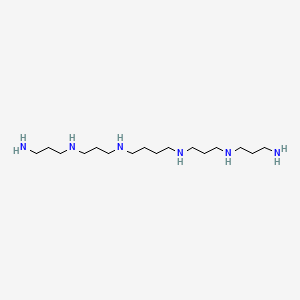
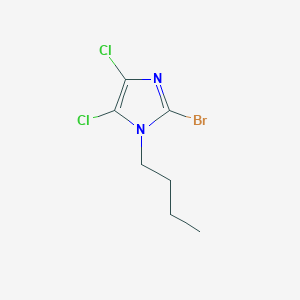
methoxysilane](/img/structure/B12549350.png)
